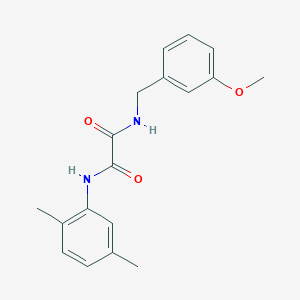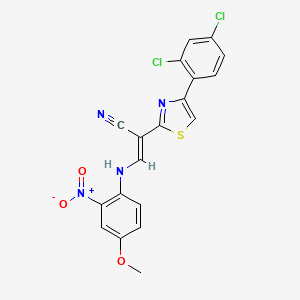
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C19H12Cl2N4O3S and its molecular weight is 447.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis : This compound is involved in chemical synthesis processes. For instance, Frolov et al. (2005) demonstrated the reduction of similar acrylonitriles with lithium aluminum hydride, yielding derivatives with confirmed structures via X-ray diffraction analysis (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).
Cytotoxicity and Anticancer Potential : Tarleton et al. (2012) explored the structural modifications of acrylonitriles and identified key components necessary for broad spectrum cytotoxicity, emphasizing the cyanide moiety's importance (Tarleton, Gilbert, Sakoff, & McCluskey, 2012).
Spectroscopic Study and Potential Chemosensors : Hranjec et al. (2012) synthesized and analyzed similar compounds for their spectroscopic characteristics, investigating their potential as chemosensors for various cations (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) conducted molecular docking and quantum chemical studies on similar compounds to predict their biological effects (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
UV Cross-Linkable Polymer Studies : Suresh et al. (2016) researched the synthesis and characterization of polymers related to this compound, focusing on their photocrosslinking properties (Suresh, Vakees, Uma, Selvaraj, Karthikeyan, & Arun, 2016).
Ligand Discovery for Breast Cancer Cytotoxicity : Baker et al. (2018) identified dichlorophenylacrylonitriles as ligands with selective breast cancer cytotoxicity, indicating potential in drug development (Baker, Gilbert, Paula, Zhu, Sakoff, & McCluskey, 2018).
Corrosion Inhibition Efficiency : Verma et al. (2016) evaluated similar compounds for their efficiency in inhibiting corrosion, highlighting their potential in industrial applications (Verma, Quraishi, & Singh, 2016).
Anticholinesterase Activities : Kurt et al. (2015) synthesized and assessed coumarylthiazole derivatives for their inhibitory effects on enzymes relevant to neurological disorders (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).
Eigenschaften
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-2-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4O3S/c1-28-13-3-5-16(18(7-13)25(26)27)23-9-11(8-22)19-24-17(10-29-19)14-4-2-12(20)6-15(14)21/h2-7,9-10,23H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMWOYDEZHGIRK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

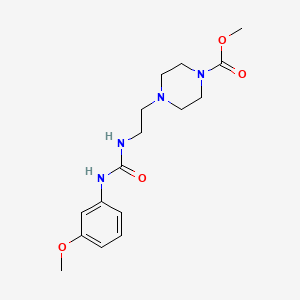
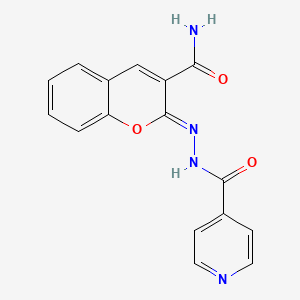
![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)

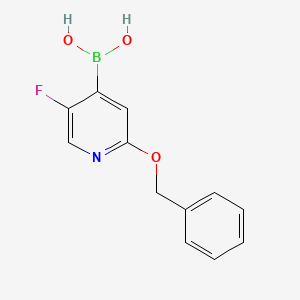
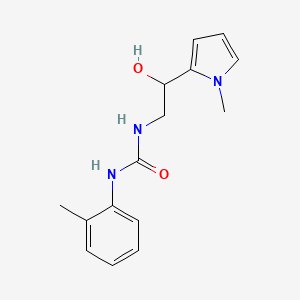
![2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2444345.png)
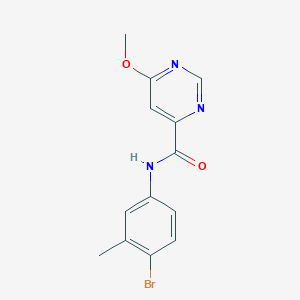
![3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2444348.png)
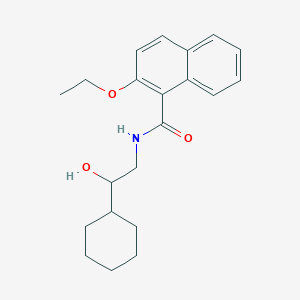
![3-{[(4-fluoro-3-oxo-1-phenyl-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2444354.png)


